molecular formula C11H10N2O2 B098103 2,4,6-Trimethyl-1,3-phenylene diisocyanate CAS No. 16959-10-7

2,4,6-Trimethyl-1,3-phenylene diisocyanate

Cat. No.: B098103
CAS No.: 16959-10-7
M. Wt: 202.21 g/mol
InChI Key: OSVNEGAPNXBADJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C11H10N2O2. It is a white crystalline solid that is primarily used as an intermediate in the production of various polymers and coatings. The compound is known for its high reactivity due to the presence of two isocyanate groups, which makes it valuable in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate can be synthesized from 2,4,6-trimethyl-1,3-phenylenediamine through a reaction with di-tert-butyl dicarbonate. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent the isocyanate groups from reacting with moisture .

Industrial Production Methods: In industrial settings, the compound is produced by phosgenation of 2,4,6-trimethyl-1,3-phenylenediamine. This process involves the reaction of the diamine with phosgene gas in the presence of a solvent like toluene. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and high yield .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,6-Trimethyl-1,3-phenylene diisocyanate has a wide range of applications in scientific research and industry:

Mechanism of Action

The reactivity of 2,4,6-Trimethyl-1,3-phenylene diisocyanate is primarily due to the presence of the isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product. This reactivity makes the compound valuable in the formation of polymers and other materials .

Comparison with Similar Compounds

Uniqueness: 2,4,6-Trimethyl-1,3-phenylene diisocyanate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other isomers. The presence of three methyl groups enhances its solubility and reactivity, making it particularly useful in the synthesis of specialized polymers and coatings .

Properties

IUPAC Name

2,4-diisocyanato-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSVNEGAPNXBADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369891
Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16959-10-7
Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trimethyl-1,3-phenylene diisocyanate
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